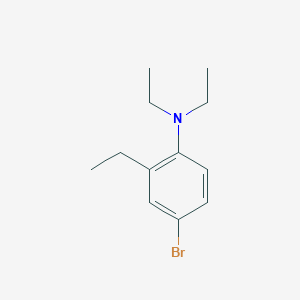
4-bromo-N,N,2-triethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N,N,2-triethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the fourth position and an ethyl group at the second position on the phenyl ring, along with a diethylamine group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,N,2-triethylaniline typically involves the reaction of 4-bromo-2-ethylaniline with diethylamine. One common method includes the use of sodium hydride as a base to deprotonate the amine group, followed by the addition of diethylamine to form the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-bromo-N,N,2-triethylaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Aldehydes or carboxylic acids derived from the ethyl group.
Reduction: Cyclohexyl derivatives of the original compound.
科学的研究の応用
4-bromo-N,N,2-triethylaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-bromo-N,N,2-triethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamine group can form hydrogen bonds or ionic interactions with the active sites of enzymes, modulating their activity. Additionally, the aromatic ring can participate in π-π stacking interactions with aromatic residues in proteins, influencing their function.
類似化合物との比較
Similar Compounds
(4-Chloro-2-ethylphenyl)diethylamine: Similar structure but with a chlorine atom instead of bromine.
(4-Bromo-2-methylphenyl)diethylamine: Similar structure but with a methyl group instead of an ethyl group.
(4-Bromo-2-ethylphenyl)methylamine: Similar structure but with a methylamine group instead of diethylamine.
Uniqueness
4-bromo-N,N,2-triethylaniline is unique due to the combination of its bromine and ethyl substituents, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C12H18BrN |
|---|---|
分子量 |
256.18 g/mol |
IUPAC名 |
4-bromo-N,N,2-triethylaniline |
InChI |
InChI=1S/C12H18BrN/c1-4-10-9-11(13)7-8-12(10)14(5-2)6-3/h7-9H,4-6H2,1-3H3 |
InChIキー |
KRMXDCZSRUIPRP-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1)Br)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















